4-(Bromomethyl)-2-fluorobenzeneboronic acid
Overview
Description
4-(Bromomethyl)-2-fluorobenzeneboronic acid is a compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can provide insights into the properties and reactivity of the compound . For instance, the synthesis of related aryl boronic acids and their subsequent transformations into aryl halides are discussed . Additionally, the use of bromomethyl groups in fluorescence reagents for carboxylic acids is described , and the photoreduction of bromonitrobenzene is studied . These papers suggest that the compound of interest may be used in similar synthetic and analytical applications.
Synthesis Analysis
The synthesis of related compounds involves the transformation of aryl boronic acids into aryl halides using halodeboronation reactions . This process is catalyzed by sodium methoxide and uses 1,3-dihalo-5,5-dimethylhydantoin as a halogen source. The synthesis of 2-fluoro-4-bromobiphenyl, a compound structurally similar to the one of interest, has been reported using a practical method involving bromination of 2-fluoroaniline . These methods could potentially be adapted for the synthesis of 4-(Bromomethyl)-2-fluorobenzeneboronic acid.
Molecular Structure Analysis
While the molecular structure of 4-(Bromomethyl)-2-fluorobenzeneboronic acid is not directly analyzed in the provided papers, the structure of similar compounds, such as 1,4-bis(bromomethyl)-2-fluorobenzene, has been confirmed using NMR and GC/MS techniques . These analytical methods could be employed to determine the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of bromomethyl groups in the presence of carboxylic acids has been studied, showing that they can react to form ester derivatives . Additionally, the photoreduction of bromonitrobenzene has been investigated, indicating that bromo compounds can undergo photochemical reactions . These studies suggest that 4-(Bromomethyl)-2-fluorobenzeneboronic acid may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Bromomethyl)-2-fluorobenzeneboronic acid are not directly reported in the provided papers. However, the properties of related bromomethyl compounds, such as their reactivity with carboxylic acids and their behavior under photoreduction conditions , provide some indication of the properties that could be expected for the compound of interest. The synthesis of similar compounds, such as 2-fluoro-4-bromobiphenyl, suggests that the compound may be stable under certain synthetic conditions .
Scientific Research Applications
Synthesis of Key Intermediates
4-(Bromomethyl)-2-fluorobenzeneboronic acid plays a crucial role in the synthesis of various chemical compounds. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, can be synthesized using a cross-coupling reaction involving 2-fluoro-4-bromoiodobenzene and phenylboronic acid (Qiu, Gu, Zhang, & Xu, 2009).
Development of Novel Electrolyte Additives
In the field of lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene (BFMB), a compound related to 4-(Bromomethyl)-2-fluorobenzeneboronic acid, has been studied as a bi-functional electrolyte additive. This additive can polymerize to form a protective film and lower the flammability of the electrolyte, thus enhancing the thermal stability of the batteries (Zhang, 2014).
Synthesis of Fluorinated Benzene Derivatives
The synthesis of fluorinated benzene derivatives, such as 1,2-Bis(bromomethyl)-4-fluorobenzene and 1,4-Bis(bromomethyl)-2-fluorobenzene, has been explored. These compounds are synthesized from precursors like dimethylbenzenamine and p-xylene through processes involving diazotization and bromination, highlighting the versatility of 4-(Bromomethyl)-2-fluorobenzeneboronic acid in synthesizing structurally varied compounds (Guo, 2009; Song, 2007).
Advanced Applications in Analytical Chemistry
In analytical chemistry, compounds like 4-bromomethyl-7methoxycoumarin and 4-bromomethyl-7-acetoxycoumarin have been developed for determining carboxylic acids using high-performance liquid chromatography (HPLC). These compounds, which are related to 4-(Bromomethyl)-2-fluorobenzeneboronic acid, allow the determination of acids at very low levels, demonstrating the compound's utility in sensitive analytical techniques (Yamaguchi et al., 1985; Tsuchiya, Hayashi, Naruse, & Takagi, 1982).
Safety And Hazards
properties
IUPAC Name |
[4-(bromomethyl)-2-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKOGRPSKARZGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CBr)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247289 | |
Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-fluorobenzeneboronic acid | |
CAS RN |
1331945-16-4 | |
Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331945-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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